Neuropathiazol

Neural stem cells Differentiation Neurogenesis

Heterogeneous neural differentiation undermines experimental reproducibility. Neuropathiazol provides a defined solution: • Drives >90% neural stem cells to neuronal fate, actively suppressing astrocyte differentiation even with LIF/BMP2. • Yields pure neuronal populations for high-throughput screening & stem cell protocols. • ≥98% HPLC purity, soluble in DMSO (100 mM). Outperforms retinoic acid in lineage specificity & neuroblastoma differentiation. For research use only.

Molecular Formula C19H18N2O2S
Molecular Weight 338.4 g/mol
CAS No. 880090-88-0
Cat. No. B1678229
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNeuropathiazol
CAS880090-88-0
SynonymsNeuropathiazol; 
Molecular FormulaC19H18N2O2S
Molecular Weight338.4 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC=C(C=C1)N(C)C2=CSC(=N2)C3=CC=CC=C3
InChIInChI=1S/C19H18N2O2S/c1-3-23-19(22)15-9-11-16(12-10-15)21(2)17-13-24-18(20-17)14-7-5-4-6-8-14/h4-13H,3H2,1-2H3
InChIKeyMGKYEWWFHSESJN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Neuropathiazol CAS 880090-88-0: A Selective Neuronal Differentiation Inducer for Stem Cell Research


Neuropathiazol (CAS: 880090-88-0) is a cell-permeable thiazole compound that acts as a selective inducer of neuronal differentiation in hippocampal neural progenitor cells (NPCs) [1]. It is a synthetic small molecule identified via high-throughput screening of a heterocyclic compound library [2]. Unlike broader-acting agents, Neuropathiazol is distinguished by its ability to selectively drive neuronal lineage commitment while actively suppressing astrocyte differentiation, making it a precise tool for studies in neural development and regenerative medicine [1].

Why Generic Neuronal Differentiation Inducers Cannot Replace Neuropathiazol in Critical Experiments


Generic neuronal differentiation agents, most notably retinoic acid (RA), often induce heterogeneous cell populations that include undesirable astrocytes and glial cells, confounding downstream analyses and reducing reproducibility in stem cell biology . Substituting Neuropathiazol with such non-selective inducers fundamentally alters experimental outcomes: while Neuropathiazol drives over 90% of neural stem cells specifically toward a neuronal fate, retinoic acid permits significant astroglial differentiation [1]. This divergence in lineage specificity means that protocols optimized for Neuropathiazol cannot be reliably reproduced with RA or other non-selective compounds, and results obtained with substitutes may reflect mixed cellular responses rather than pure neuronal mechanisms .

Quantitative Differentiation: Neuropathiazol vs. Retinoic Acid and Other Comparators


Superior Neuronal Differentiation Efficiency in Primary Neural Stem Cells

Neuropathiazol induces neuronal differentiation in primary adult hippocampal neural progenitor cells with an efficiency exceeding 90%, a level of purity and yield that is critical for generating homogeneous neuronal populations for downstream analyses. This quantitative outcome is contrasted with retinoic acid (RA), which, under comparable culture conditions, promotes the differentiation of a mixed population that includes both neurons and astrocytes, thereby diluting the neuronal fraction and introducing confounding cellular heterogeneity [1].

Neural stem cells Differentiation Neurogenesis

Selective Suppression of Astrocyte Differentiation Compared to Retinoic Acid

Neuropathiazol does not merely induce neuronal differentiation; it actively and competitively suppresses astrocyte differentiation, even when pro-astrocytic factors such as LIF (Leukemia Inhibitory Factor), BMP2 (Bone Morphogenetic Protein 2), and FBS (Fetal Bovine Serum) are present. This is a critical point of differentiation from retinoic acid, which does not prevent astrocyte formation and under certain conditions can even promote it. The data show that in the presence of these glial-inducing stimuli, Neuropathiazol maintains neuronal lineage commitment, while retinoic acid-treated cultures exhibit significant astrocyte contamination .

Astrogliogenesis Lineage specificity Stem cell fate

Enhanced Synaptic Growth and Mature Neuronal Marker Expression in Neuroblastoma Models

In a direct comparative study in neuroblastoma cells, Neuropathiazol promoted synaptic growth and upregulated the expression of mature neuronal markers more effectively than retinoic acid. This demonstrates that Neuropathiazol not only initiates differentiation but also drives cells toward a more functionally mature neuronal phenotype. The quantitative superiority in marker expression was evident in vitro, and the effect translated to significant tumor growth suppression in vivo [1].

Neuroblastoma Differentiation therapy Synaptic growth

Dose-Dependent Suppression of Progenitor Proliferation and Lineage Commitment

In hippocampal neural progenitor cells (HCN cells), Neuropathiazol exhibits a clear, dose-dependent effect across concentrations of 5, 10, and 15 μM. At these doses, it significantly slows cell proliferation and, critically, at 10 μM it reduces the expression of the stem/progenitor marker Sox2 while increasing the expression of the neuronal differentiation marker NeuroD1. This quantitative shift in gene expression profiles confirms a dose-dependent commitment to the neuronal lineage .

Cell proliferation Neural progenitors Dose-response

Optimal Research Applications for Neuropathiazol Based on Comparative Evidence


Generating High-Purity Neuronal Cultures for Mechanistic Studies and Drug Screening

When experimental design requires pure neuronal populations free from astrocyte contamination, Neuropathiazol is the preferred inducer. The evidence demonstrates that Neuropathiazol can drive >90% of neural stem cells to a neuronal fate while actively suppressing astrocyte differentiation, even in the presence of glial-promoting factors like LIF and BMP2 [1]. This selectivity is not achievable with retinoic acid, which yields heterogeneous cultures. For high-throughput screening campaigns where signal-to-noise and reproducibility are paramount, the use of Neuropathiazol minimizes variability arising from mixed cell types, thereby increasing assay robustness and hit reliability.

Investigating Neuronal Differentiation as a Therapeutic Strategy in Neuroblastoma

Researchers exploring differentiation therapy for neuroblastoma should prioritize Neuropathiazol over retinoic acid based on direct comparative evidence. Neuropathiazol has been shown to more effectively promote synaptic growth and mature neuronal marker expression in neuroblastoma cells and to significantly suppress tumor growth in vivo [2]. Its superior activity suggests it may be a more potent differentiating agent for preclinical studies aimed at understanding or improving this therapeutic approach. Furthermore, its synergistic effects with cyclophosphamide, as reported, open avenues for combination studies that are not well-supported for RA in this context [2].

Developing Robust Protocols for Directed Differentiation of Neural Progenitor Cells

For stem cell biologists seeking to optimize and standardize neural differentiation protocols, Neuropathiazol provides a well-characterized, dose-dependent tool. The evidence of its effects on Sox2 and NeuroD1 expression at 10 μM offers a clear molecular readout for protocol validation . By using Neuropathiazol, researchers can achieve a more defined and reproducible lineage commitment, facilitating cross-study comparisons and the development of scalable manufacturing processes for cell-based therapies. The compound's established purity (≥98% HPLC) and solubility profile further support its use in rigorous, reproducible research settings.

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